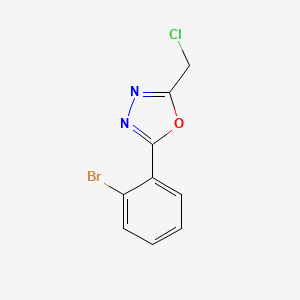
5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMCPO, is a heterocyclic compound used in scientific research and laboratory experiments. It is a versatile compound that has been studied for its properties in a wide range of applications. In
Scientific Research Applications
Antibacterial Activity
- 5-(Chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives have been synthesized and investigated for their antibacterial activity. Notably, a specific compound in this series demonstrated significant activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).
Chemical Reactions and Transformations
- A study explored the reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to unique transformations and producing various compounds through a decyanation process. This research contributes to our understanding of chemical reactions involving 1,2,4-oxadiazoles (Sağırlı & Dürüst, 2018).
- Another research investigated the reaction of this compound class leading to the synthesis of new compounds, highlighting its role in facilitating complex chemical transformations (Jäger et al., 2002).
Synthesis of New Compounds
- Research has been conducted on the synthesis of new heterocyclic compounds using 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole as a starting material. These efforts have led to the creation of various compounds with potential applications in different scientific fields (Abbas et al., 2017).
properties
IUPAC Name |
5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZWQESMXKKSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368858 |
Source


|
| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50737-32-1 |
Source


|
| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the spatial arrangement of the benzene and oxadiazole rings in 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole?
A1: The benzene and oxadiazole rings in this compound are not coplanar. The dihedral angle between these two rings is 12.40 (19)°. [] This non-planar arrangement could influence the molecule's interactions with other molecules.
Q2: What types of intermolecular interactions are observed in the crystal structure of this compound?
A2: The crystal structure of this compound exhibits both intramolecular and intermolecular C—H⋯N interactions. [] These weak hydrogen bonds contribute to the overall packing and stability of the molecule within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)









![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)
